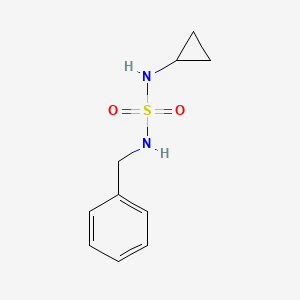![molecular formula C8H7F3N2O B2857556 N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine CAS No. 1824791-86-7](/img/structure/B2857556.png)
N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine, commonly known as TFP, is a chemical compound that has been extensively used in scientific research. TFP is a versatile compound with multiple applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
TFP is a potent inhibitor of metalloproteases, which are enzymes that play a crucial role in many biological processes, including cell growth, differentiation, and apoptosis. TFP inhibits metalloproteases by forming a covalent bond with the zinc ion at the active site of the enzyme, thereby preventing the enzyme from functioning properly.
Biochemical and Physiological Effects:
TFP has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-metastatic activities. TFP has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. TFP has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, thereby reducing the blood supply to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TFP is its versatility, which allows it to be used in various chemical reactions. TFP is also relatively stable and can be stored for extended periods without significant degradation. However, TFP has some limitations, including its toxicity and the need for careful handling during laboratory experiments.
Direcciones Futuras
TFP has the potential for further research in various fields, including medicinal chemistry, pharmacology, and biochemistry. Future research could focus on developing new TFP derivatives with improved potency and selectivity for metalloproteases. Additionally, TFP could be used as a tool for studying the role of metalloproteases in various biological processes, including cancer progression and angiogenesis.
Métodos De Síntesis
TFP can be synthesized through a series of chemical reactions involving the condensation of pyridine-2-carbaldehyde with trifluoroacetone and hydroxylamine. The reaction yields TFP as a white crystalline solid with a melting point of 93-95°C.
Aplicaciones Científicas De Investigación
TFP has been widely used in scientific research due to its ability to act as a nucleophile in various chemical reactions. It has been used as a reagent for the synthesis of various heterocyclic compounds, including pyridine and pyrimidine derivatives. TFP has also been used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Propiedades
IUPAC Name |
(NE)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)7(13-14)5-6-3-1-2-4-12-6/h1-4,14H,5H2/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHQHUNAOJUMDW-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=NO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C/C(=N\O)/C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2857476.png)
![Ethyl 4-[2-(1,3,6,7-tetramethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]p urin-8-yl)ethyl]piperazinecarboxylate](/img/structure/B2857477.png)
![2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone](/img/structure/B2857480.png)




![4-{2-[1-(2,2-dimethylpropanoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2857486.png)
![N-(1-cyanoethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2857491.png)


